molecular formula C9H11NO B160721 4-Butyrylpyridine CAS No. 1701-71-9

4-Butyrylpyridine

Cat. No. B160721
CAS RN: 1701-71-9
M. Wt: 149.19 g/mol
InChI Key: FHHKAXDNIISDHM-UHFFFAOYSA-N
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Description

4-Butyrylpyridine is a pyridine derivative with the molecular formula C9H11NO . It is also known as 1-(pyridin-4-yl)butan-1-one, propyl 4-pyridyl ketone, and 1-pyridin-4-ylbutan-1-one .


Molecular Structure Analysis

The molecular structure of 4-Butyrylpyridine consists of a pyridine ring attached to a butyryl group . The InChI string is InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 . The Canonical SMILES representation is CCCC(=O)C1=CC=NC=C1 .


Physical And Chemical Properties Analysis

4-Butyrylpyridine has a molecular weight of 149.19 g/mol . It has a computed XLogP3 value of 1.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass are both 149.084063974 g/mol . The topological polar surface area is 30 Ų . It has 11 heavy atoms .

Scientific Research Applications

Potassium Channel Antagonists and Spinal Cord Injury

4-Aminopyridine, closely related to 4-Butyrylpyridine, has been studied for its role in blocking voltage-gated potassium channels. This action can restore conduction in demyelinated axons, potentially improving function in demyelinating conditions. A trial with dogs suffering from spinal cord injuries showed significant improvement in supported stepping ability, indicating its potential in spinal cord injury treatments (Lim et al., 2014).

Neurotransmitter Release and Glutamate Concentrations

Research on 4-Aminopyridine's effects on extracellular concentrations of neurotransmitters like glutamate in the rat striatum suggests its potential for in vivo experiments. Though its direct impact on glutamate was not significant, it influenced other neurotransmitters, indicating its role in neural communication (Segovia et al., 1997).

Solar Cell Performance Improvement

4-Tert-butylpyridine, another derivative, has been used to improve the performance of dye-sensitized TiO2 solar cells. It affects the surface charge of TiO2, decreasing the recombination of electrons, thus enhancing the efficiency of solar cells (Boschloo et al., 2006).

Neuromuscular and Synaptic Transmission

Aminopyridines like 4-Aminopyridine are known to improve neuromuscular function in various conditions by targeting high voltage-activated Ca2+ channels. This suggests its application in treating disorders related to synaptic and neuromuscular transmission (Wu et al., 2009).

Use in Organic Chemistry

4-Dialkylaminopyridines, related to 4-Butyrylpyridine, have been extensively used as acylation catalysts in organic chemistry. They show exceptional catalytic effects, even in non-polar solvents, for various applications including terpene, steroid, and nucleoside chemistry (Höfle et al., 1978).

Photovoltaic and Thermal Sensing Applications

Poly(4-vinyl pyridine), a pyridine-based polymer, has shown sensitivity to a wide range of wavelengths and thermal changes. This makes it a candidate for applications in photovoltaic cells and thermal sensors (Vaganova et al., 2012).

properties

IUPAC Name

1-pyridin-4-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHKAXDNIISDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168796
Record name 1-Butanone, 1-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyrylpyridine

CAS RN

1701-71-9
Record name 1-(4-Pyridinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 1-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 1-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridinium chlorochromate (4.27 g, 19.84 mmol) was suspended in dry dichloromethane (50 ml) in a round-bottom flask under an atmosphere of N2. After stirring for 5 min, 1-(4-pyridyl)-1-butanol (2.0 g, 13.23 mmol) in dry dichloromethane (10 ml) was added. The reaction was followed by t.l.c. and once complete (˜2 h) anhydrous ether (70 ml) was added. The supernatant was decanted and the residual black gum was washed with anhydrous ether (4×100 ml). The combined organic fractions were concentrated in vacuo, and the black tar-like substance was purified by flash chromatography [EtOAc as eluant] to give a brown oil. The product was then purified by silica gel column chromatography [3:1 EtOAc:hexanes as eluant] to give n-propyl 4-pyridyl ketone [Registry No. 1701-71-9] as a yellowy-green oil (520 mg, 27%). 1H NMR (300 MHz, CDC3): δ 1.01 (3H, t, J=7.5 Hz, CH3), 1.78 (2H, sxt, J=7.4 Hz, —CH2—), 2.95 (2H, t, J=7.2 Hz, CH2—CO), 7.72 (2H, d, J=5 Hz, H-3, H-5), 8.81 (2H, d, J=5 Hz, H-2, H-6) ppm.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VI Yakerson, LI Lafer, AM Rubinshtein - … of the Academy of Sciences of the …, 1966 - Springer
… 4-Butyrylpyridine The … By the further treatment of Fraction II we obtained 7.4 g (50%) of 4-butyrylpyridine, bp 137 ~ (30 rnrn). Found %: C 72.79; H 7.57; N 9.58. CgHIION. …
Number of citations: 6 link.springer.com
VI Yakerson, LI Lafer - Bulletin of the Academy of Sciences of the USSR …, 1965 - Springer
Separation of nitrogen-containing bases, chiefly pyridine bases, was conducted by the method of gas-liquid chromatography. A good stationary phase for the separation of low-and high-…
Number of citations: 3 link.springer.com
N Leventis, PJ Wagner - Journal of the American Chemical …, 1985 - ACS Publications
… Visibleirradiation of a 50:50 mixture of I and the 4butyrylpyridine complex produced three product HPLC peaks in the statistical 1:2:1 ratio, the major product having a HPLC retention …
Number of citations: 7 pubs.acs.org
ES Gould, NA Johnson, RB Morland - Inorganic Chemistry, 1976 - ACS Publications
The reductions of eight 3-and 4-acylpyridine derivatives of (NH3) 5CoIH (IV, V) with Cr2+, Eu2+, and V2+ are compared. These complexes were prepared through the respective 1, 3-…
Number of citations: 35 pubs.acs.org

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